molecular formula C13H16ClNOS B2673475 Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride CAS No. 1158754-70-1

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride

Cat. No.: B2673475
CAS No.: 1158754-70-1
M. Wt: 269.79
InChI Key: WVFSFMHXCKHNGK-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is a chemical compound that features a furan ring, a benzyl group with a methylsulfanyl substituent, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Introduction of the 4-Methylsulfanyl-Benzyl Group: This step involves the reaction of the furan-2-ylmethyl intermediate with a benzyl halide that has a methylsulfanyl substituent.

    Formation of the Amine Hydrochloride:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanyl group can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the methylsulfanyl group can yield the corresponding methyl group.

Scientific Research Applications

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and the amine group can interact with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine: Without the hydrochloride salt.

    Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine acetate: With an acetate salt instead of hydrochloride.

    Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine sulfate: With a sulfate salt.

Uniqueness

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS.ClH/c1-16-13-6-4-11(5-7-13)9-14-10-12-3-2-8-15-12;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFSFMHXCKHNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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